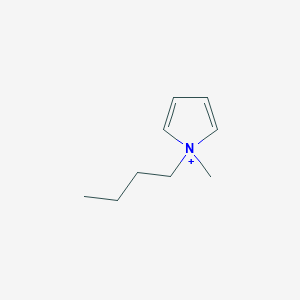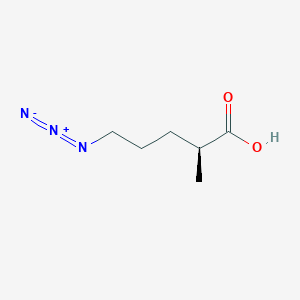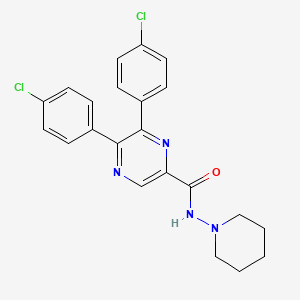
2-Methyl-7-methylidene-1,5-dithiocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-methylidene-1,5-dithiocane is an organic compound with the molecular formula C₈H₁₄S₂ and a molecular weight of 174.327 g/mol . This compound is characterized by the presence of two sulfur atoms within a cyclic structure, making it a member of the dithiocane family. It is also known by its synonym, 1,5-Dithiocane, 2-methyl-7-methylene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-methylidene-1,5-dithiocane typically involves the cyclization of appropriate precursors containing sulfur atoms. One common method is the reaction of 2-methyl-1,5-dibromopentane with sodium sulfide under reflux conditions. This reaction results in the formation of the dithiocane ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-methylidene-1,5-dithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as .
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Alkylated or functionalized derivatives.
Scientific Research Applications
2-Methyl-7-methylidene-1,5-dithiocane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-7-methylidene-1,5-dithiocane involves its interaction with molecular targets containing sulfur or thiol groups. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,5-Dithiocane: Lacks the methyl and methylene groups present in 2-Methyl-7-methylidene-1,5-dithiocane.
2-Methyl-1,5-dithiocane: Similar structure but without the methylene group.
7-Methylidene-1,5-dithiocane: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both methyl and methylene groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
323580-41-2 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-methyl-7-methylidene-1,5-dithiocane |
InChI |
InChI=1S/C8H14S2/c1-7-5-9-4-3-8(2)10-6-7/h8H,1,3-6H2,2H3 |
InChI Key |
MXKCBUFITHGGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSCC(=C)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)
![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
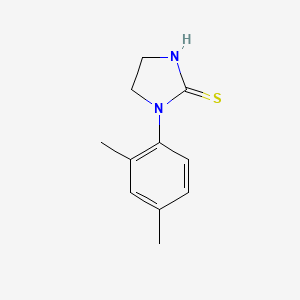
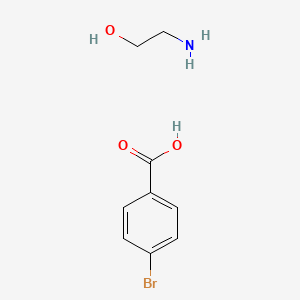
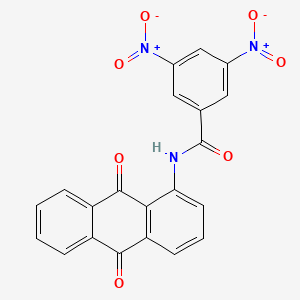
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)

![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
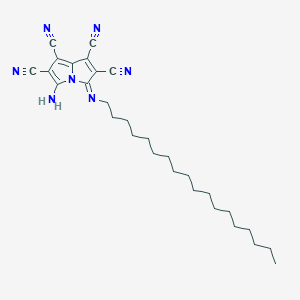
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
